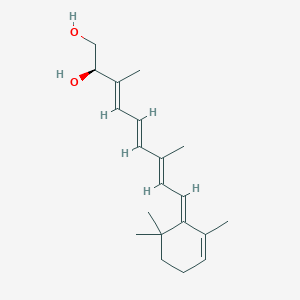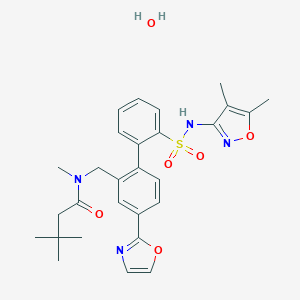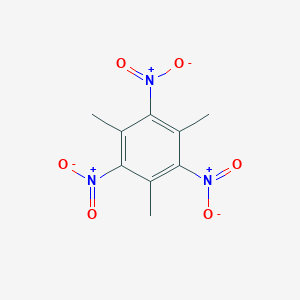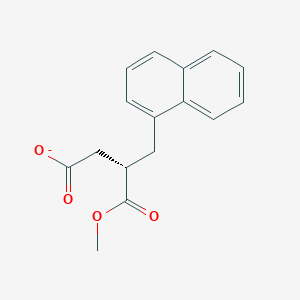![molecular formula C9H12O2 B144263 7,8-Dimethylidene-1,4-dioxaspiro[4.4]nonane CAS No. 125404-49-1](/img/structure/B144263.png)
7,8-Dimethylidene-1,4-dioxaspiro[4.4]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dimethylidene-1,4-dioxaspiro[4.4]nonane, also known as DMDN, is a synthetic compound that has been the subject of several scientific studies due to its potential applications in various fields, including medicine, agriculture, and environmental science. DMDN is a bicyclic organic compound that contains a spiro ring system and two dioxolane rings. The compound has a unique structure that makes it an interesting subject of research.
Mecanismo De Acción
The mechanism of action of 7,8-Dimethylidene-1,4-dioxaspiro[4.4]nonane is not fully understood. However, studies have shown that the compound inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, molecules that play a role in inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
7,8-Dimethylidene-1,4-dioxaspiro[4.4]nonane has been shown to have several biochemical and physiological effects. Studies have shown that the compound can reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 7,8-Dimethylidene-1,4-dioxaspiro[4.4]nonane has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7,8-Dimethylidene-1,4-dioxaspiro[4.4]nonane has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and it has a unique structure that makes it an interesting subject of research. However, one of the limitations of 7,8-Dimethylidene-1,4-dioxaspiro[4.4]nonane is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 7,8-Dimethylidene-1,4-dioxaspiro[4.4]nonane. One potential area of research is the development of 7,8-Dimethylidene-1,4-dioxaspiro[4.4]nonane-based drugs for the treatment of chronic pain and inflammatory diseases. Another area of research is the investigation of the mechanism of action of 7,8-Dimethylidene-1,4-dioxaspiro[4.4]nonane and its potential interactions with other molecules in the body. Additionally, further studies are needed to explore the potential applications of 7,8-Dimethylidene-1,4-dioxaspiro[4.4]nonane in other fields, such as agriculture and environmental science.
Conclusion
In conclusion, 7,8-Dimethylidene-1,4-dioxaspiro[4.4]nonane is a synthetic compound that has potential applications in various fields, including medicine, agriculture, and environmental science. The compound has anti-inflammatory and analgesic properties and inhibits the activity of COX-2. While 7,8-Dimethylidene-1,4-dioxaspiro[4.4]nonane has several advantages for lab experiments, its low solubility in water can make it difficult to work with in certain experiments. There are several future directions for research on 7,8-Dimethylidene-1,4-dioxaspiro[4.4]nonane, including the development of 7,8-Dimethylidene-1,4-dioxaspiro[4.4]nonane-based drugs and the investigation of its mechanism of action.
Métodos De Síntesis
The synthesis of 7,8-Dimethylidene-1,4-dioxaspiro[4.4]nonane involves a multi-step process that requires specific reagents and conditions. The most common method for synthesizing 7,8-Dimethylidene-1,4-dioxaspiro[4.4]nonane is through the reaction of 2,3-dimethylbutadiene with paraformaldehyde in the presence of a Lewis acid catalyst. The reaction yields a mixture of isomers, which can be separated using column chromatography.
Aplicaciones Científicas De Investigación
7,8-Dimethylidene-1,4-dioxaspiro[4.4]nonane has been the subject of several scientific studies due to its potential applications in various fields. One of the most promising applications of 7,8-Dimethylidene-1,4-dioxaspiro[4.4]nonane is in the field of medicine. Recent studies have shown that 7,8-Dimethylidene-1,4-dioxaspiro[4.4]nonane has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
Propiedades
Número CAS |
125404-49-1 |
|---|---|
Nombre del producto |
7,8-Dimethylidene-1,4-dioxaspiro[4.4]nonane |
Fórmula molecular |
C9H12O2 |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
7,8-dimethylidene-1,4-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C9H12O2/c1-7-5-9(6-8(7)2)10-3-4-11-9/h1-6H2 |
Clave InChI |
XQKLTFMBRLLSAQ-UHFFFAOYSA-N |
SMILES |
C=C1CC2(CC1=C)OCCO2 |
SMILES canónico |
C=C1CC2(CC1=C)OCCO2 |
Sinónimos |
1,4-Dioxaspiro[4.4]nonane, 7,8-bis(methylene)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



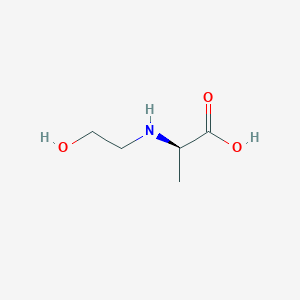
![1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]propan-1-ol](/img/structure/B144184.png)
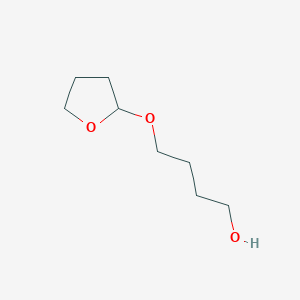
![4H-Cyclopenta[def]phenanthren-4-one](/img/structure/B144189.png)
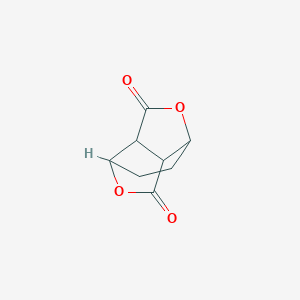
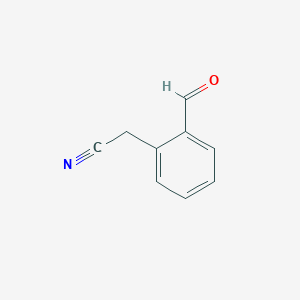
![[(8R,9S,10R,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B144197.png)
